molecular formula C18H16N4O2 B2859008 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-97-4

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2859008
CAS No.: 2097888-97-4
M. Wt: 320.352
InChI Key: UVOKBMUCJKRLQM-UHFFFAOYSA-N
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Description

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features an indole moiety, a pyridine ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Coupling with Piperazine: The indole derivative can be coupled with a piperazine derivative using a coupling reagent like EDCI or DCC in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the carbonyl group or other reducible sites.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO₄, or H₂O₂.

    Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent in treating diseases like cancer, neurological disorders, or infections.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
  • 4-(1H-indole-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
  • 4-(1H-indole-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

The uniqueness of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOKBMUCJKRLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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